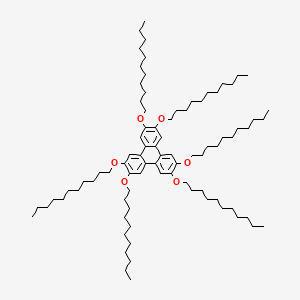
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is a discotic liquid crystalline compound characterized by a triphenylene core with six undecyloxy side chains symmetrically attached at the 2, 3, 6, 7, 10, and 11 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene.
Alkylation: The hydroxyl groups are then alkylated using undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using automated reactors.
Continuous Purification: Use of continuous chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure high purity and consistency of the product.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The undecyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triphenylene derivatives.
科学的研究の応用
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene has a wide range of scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of liquid crystal displays (LCDs) due to its discotic liquid crystalline properties.
Material Science: Studied for its self-organizing properties and potential use in creating nanostructured materials.
Biological Applications: Investigated for its potential use in drug delivery systems due to its ability to form stable columnar structures.
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene involves its ability to self-organize into columnar structures. These structures facilitate efficient charge transport, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets include the triphenylene core, which interacts with other molecules to form stable columnar stacks.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with shorter alkyl chains, leading to different liquid crystalline properties.
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Contains dimethylsilyl groups instead of undecyloxy groups, resulting in different electronic properties.
2,3,6,7,10,11-Hexakis(carboxymethyloxy)triphenylene: Contains carboxymethyloxy groups, which alter its solubility and reactivity.
Uniqueness
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is unique due to its long undecyloxy side chains, which enhance its solubility in organic solvents and promote the formation of stable columnar structures. This makes it particularly suitable for applications in organic electronics and optoelectronics.
特性
CAS番号 |
74109-52-7 |
|---|---|
分子式 |
C84H144O6 |
分子量 |
1250.0 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexa(undecoxy)triphenylene |
InChI |
InChI=1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3 |
InChIキー |
ATXGLSORWQBLBD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


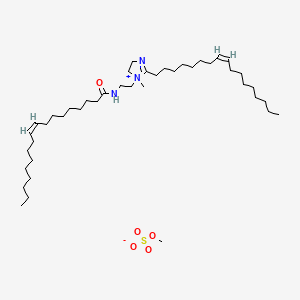
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
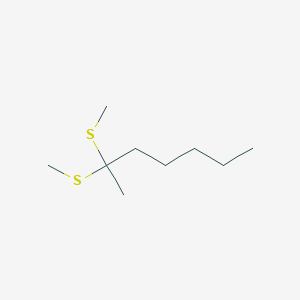
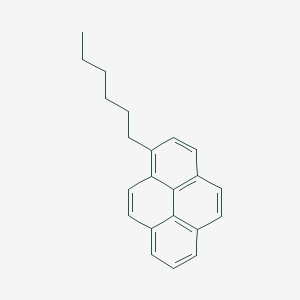
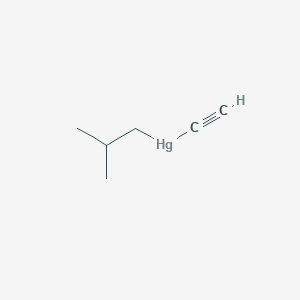
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
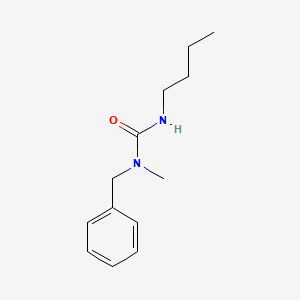
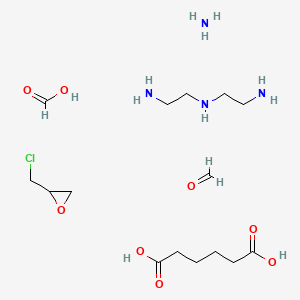


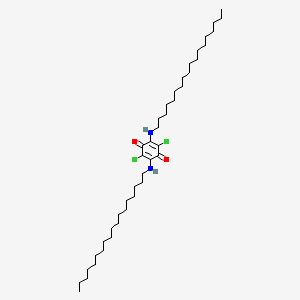
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

